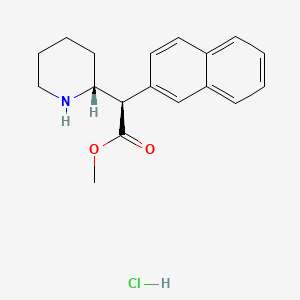

メチルナフチデート塩酸塩

説明

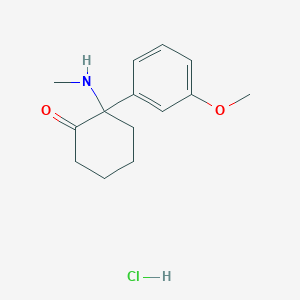

Methylnaphthidate Hydrochloride, also known as HDMP-28 HCl, is a piperidine-based stimulant drug . It is closely related to methylphenidate, but with the benzene ring replaced by naphthalene . It is a potent dopamine reuptake inhibitor .

Molecular Structure Analysis

The molecular formula of Methylnaphthidate Hydrochloride is C18 H21 N O2 . Cl H . It has a molecular weight of 319.83 .

科学的研究の応用

ADHD 治療

メチルナフチデート塩酸塩は、子供や思春期の注意欠陥多動性障害(ADHD)の治療に頻繁に処方される薬物であるメチルフェニデートと密接に関連しています . これは強力なドーパミン再取り込み阻害剤であり、メチルフェニデートの効力の数倍の効力を有しています . このため、ADHD 治療の潜在的な候補となっています。

薬物乱用症

HDMP-28 HCLが神経伝達物質トランスポーターとどのように相互作用するかを理解することで、さまざまな神経生物学的プロセスに関する洞察を得ることができ、薬物乱用症などの状態に対する潜在的な治療選択肢を調査することができます .

ナノ粒子薬物送達

メチルナフチデート塩酸塩は、薬物送達のためのポリマーナノ粒子の開発に使用されてきました . これらのナノ粒子は、長期にわたる活性とバイオアベイラビリティを向上させることができ、長期放出のための効果的なプラットフォームとなっています .

神経学的調査

強力なドーパミン再取り込み阻害剤として、メチルナフチデート塩酸塩は、脳内のドーパミンレベル上昇の影響を研究するために、神経学的調査で使用することができます .

覚せい剤研究

HDMP-28は、ピペリジン系覚せい剤です . その効果と相互作用を研究することで、覚せい剤が人体と脳に与える影響を理解することができます。

新規精神活性物質の開発

メチルナフチデート塩酸塩は、新規精神活性物質(NPS)と見なされ、他のNPSの開発と研究における基準物質として使用することができます .

作用機序

Methylnaphthidate Hydrochloride, also known as HDMP-28 Hydrochloride, is a piperidine-based stimulant drug . It is closely related to methylphenidate, but with the benzene ring replaced by naphthalene . This article provides a comprehensive overview of the mechanism of action of Methylnaphthidate Hydrochloride.

Target of Action

The primary targets of Methylnaphthidate Hydrochloride are the dopamine and norepinephrine transporters . These transporters play a crucial role in the reuptake of dopamine and norepinephrine, two neurotransmitters that are essential for various brain functions .

Mode of Action

Methylnaphthidate Hydrochloride acts as a potent dopamine reuptake inhibitor . It non-competitively blocks the reuptake of dopamine and norepinephrine into the terminal by blocking the dopamine transporter (DAT) and norepinephrine transporter (NAT), thereby increasing levels of dopamine and norepinephrine in the synaptic cleft . This results in prolonged action of these neurotransmitters .

Biochemical Pathways

The increased presence of dopamine and norepinephrine in the synaptic cleft affects various biochemical pathways. It leads to increased stimulation of dopamine and norepinephrine receptors, which can result in enhanced cognitive function, reduced impulsivity, and improved attention .

Pharmacokinetics

Methylnaphthidate Hydrochloride has a short duration of action . It is absorbed well from the gastrointestinal tract and easily passes to the brain . The maximum drug concentration after oral administration occurs at about 2 hours . Due to extensive first-pass metabolism, the bioavailability of methylnaphthidate hydrochloride is low .

Result of Action

The molecular and cellular effects of Methylnaphthidate Hydrochloride’s action include enhanced cognitive function, reduced impulsivity, and improved attention . These effects are primarily due to the increased presence and prolonged action of dopamine and norepinephrine in the synaptic cleft .

生化学分析

Biochemical Properties

Methylnaphthidate Hydrochloride acts primarily as a dopamine reuptake inhibitor . This means it interacts with the dopamine transporter, blocking the reuptake of dopamine and thereby increasing the presence of this neurotransmitter in the extraneuronal space .

Cellular Effects

It’s structurally similar compound, Methylphenidate, has been shown to alter intra-/extracellular neurotransmitter levels, down-regulate certain genes, and enhance cell proliferation .

Molecular Mechanism

Methylnaphthidate Hydrochloride exerts its effects at the molecular level primarily through its action as a dopamine reuptake inhibitor . By blocking the reuptake of dopamine, it increases the presence of this neurotransmitter in the extraneuronal space, prolonging its action .

Temporal Effects in Laboratory Settings

It’s structurally similar compound, Methylphenidate, has been shown to have a short duration of action .

Dosage Effects in Animal Models

Studies on Methylphenidate have shown that low doses selectively activate neurotransmission within the prefrontal cortex, improving clinical efficacy and preventing side effects .

Metabolic Pathways

As a dopamine reuptake inhibitor, it likely interacts with the metabolic pathways of dopamine .

Transport and Distribution

It’s structurally similar compound, Methylphenidate, is known to be localized to dopamine-rich areas, particularly in the prefrontal cortex .

Subcellular Localization

Given its role as a dopamine reuptake inhibitor, it is likely to be found in areas of the cell where dopamine transporters are present .

特性

IUPAC Name |

methyl (2R)-2-naphthalen-2-yl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2.ClH/c1-21-18(20)17(16-8-4-5-11-19-16)15-10-9-13-6-2-3-7-14(13)12-15;/h2-3,6-7,9-10,12,16-17,19H,4-5,8,11H2,1H3;1H/t16-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASHBICTXRCLDI-GBNZRNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCN1)C2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219915-69-2 | |

| Record name | 2-Piperidineacetic acid, α-2-naphthalenyl-, methyl ester, hydrochloride (1:1), (αR,2R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219915-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylnaphthidate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219915692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLNAPHTHIDATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET702R5L30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydro-4H-4,7-(epithiometheno)benzo[d]isoxazole](/img/structure/B593282.png)

![6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid](/img/structure/B593290.png)